molecular formula C15H13NO3 B273747 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No. B273747
M. Wt: 255.27 g/mol
InChI Key: LIKBYKYBCQAIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, also known as TIQ-A, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known to have a unique chemical structure that makes it highly effective in different biological systems.

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is not yet fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal function. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to enhance the activity of the GABA-A receptor, which is the primary inhibitory receptor in the brain. This can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which can lead to a decrease in neuronal excitability. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several advantages as a research tool. It has a unique chemical structure that makes it highly effective in different biological systems. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been shown to have low toxicity and high selectivity, which makes it an ideal compound for use in various lab experiments. However, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione may have different effects on different biological systems, which can make it difficult to generalize its effects.

Future Directions

There are several future directions for research on 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione. One of the primary areas of research is in the field of neuroscience. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has shown promise as a potential treatment for various neurological disorders, and further research is needed to determine its efficacy in these conditions. Additionally, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for various inflammatory conditions. Further research is also needed to determine the long-term effects of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it highly effective in different biological systems. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including enhancing the activity of the GABA-A receptor, anti-inflammatory, and antioxidant properties. While 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several advantages as a research tool, it also has some limitations. Future research is needed to determine the long-term effects of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves the reaction of N-phenylmaleimide with p-tolylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione.

Scientific Research Applications

2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal function. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C15H13NO3/c1-8-2-4-9(5-3-8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-7,10-13H,1H3

InChI Key

LIKBYKYBCQAIMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4

Origin of Product

United States

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